2-acetylcyclohexane-1-carboxylic Acid

説明

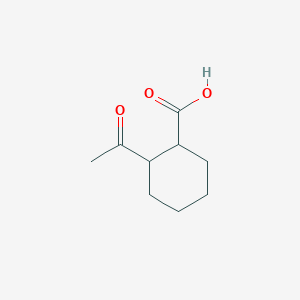

2-Acetylcyclohexane-1-carboxylic acid is a cyclic carboxylic acid with the molecular formula C9H14O3. This compound is of interest due to its unique structure, which combines both a ketone and a carboxylic acid functional group within a cyclohexane ring. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylcyclohexane-1-carboxylic acid typically involves the acetylation of cyclohexanone. One common method is the reaction of cyclohexanone with acetic anhydride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in toluene and refluxed using a Dean-Stark apparatus to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as vacuum distillation are employed to isolate the desired product .

化学反応の分析

Types of Reactions: 2-Acetylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a diketone.

Reduction: The ketone group can be reduced to a secondary alcohol.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alcohols in the presence of acid catalysts for esterification; amines for amidation.

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of esters and amides.

科学的研究の応用

Pharmaceutical Applications

a. Drug Development

2-Acetylcyclohexane-1-carboxylic acid has been investigated for its potential use in drug formulation. Its structural characteristics allow it to act as a versatile building block for synthesizing various pharmaceutical compounds. The compound's ability to form stable derivatives makes it an attractive candidate for enhancing the bioavailability of active pharmaceutical ingredients (APIs) .

b. Antimicrobial Properties

Research has indicated that carboxylic acids, including derivatives like this compound, exhibit antimicrobial properties. This characteristic can be exploited in developing new antimicrobial agents, particularly against resistant strains of bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Material Science Applications

a. Polymer Synthesis

The compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances mechanical properties while maintaining environmental sustainability. Biodegradable polyesters derived from such monomers are increasingly important in reducing plastic waste .

b. Coatings and Adhesives

Due to its functional groups, this compound can be utilized in formulating coatings and adhesives. The carboxylic acid group can improve adhesion properties and cross-linking capabilities, making it suitable for various industrial applications .

Organic Synthesis Applications

a. Synthetic Intermediates

In organic chemistry, this compound is valuable as an intermediate in various synthetic pathways. Its reactivity allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex organic molecules .

b. Catalysis

The compound can also act as a catalyst or co-catalyst in specific reactions, particularly those involving carboxylic acids and their derivatives. Its ability to stabilize transition states can enhance reaction rates and yields .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of various carboxylic acids, including this compound, against common pathogens like E.coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating potential as an antimicrobial agent .

Case Study 2: Polymer Development

Research focused on synthesizing biodegradable polyesters using this compound as a monomer demonstrated enhanced mechanical properties compared to traditional petroleum-based plastics. The study highlighted the importance of such materials in reducing environmental impact .

作用機序

The mechanism of action of 2-acetylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The ketone and carboxylic acid groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities .

類似化合物との比較

2-Acetylcyclopentanone: Similar structure but with a five-membered ring.

2-Isobutyrylcyclohexanone: Similar structure with an isobutyryl group instead of an acetyl group.

Cyclohexanone: Lacks the acetyl and carboxylic acid groups, making it less versatile

Uniqueness: 2-Acetylcyclohexane-1-carboxylic acid is unique due to its combination of ketone and carboxylic acid functionalities within a six-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

2-Acetylcyclohexane-1-carboxylic acid (ACHCA) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an acetyl group and a carboxylic acid functional group. This configuration plays a crucial role in its biological activity, influencing solubility, binding affinity, and metabolic pathways.

Research indicates that ACHCA exhibits several biological activities, including:

- Antiproliferative Effects : ACHCA has been shown to inhibit cell proliferation in various cancer cell lines. Its mechanism involves the disruption of tubulin polymerization, which is essential for mitosis. This action leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammation. This property makes it a potential candidate for treating inflammatory diseases .

- Antioxidant Activity : ACHCA possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiproliferative Activity in Cancer Models : In a study examining the effects of ACHCA on human cancer cell lines, significant antiproliferative activity was observed. The compound was tested against MDA-MB-231 and CEM cells, resulting in IC50 values of 0.08 μM and 0.19 μM, respectively. These findings suggest that ACHCA can effectively inhibit tumor growth through its action on tubulin dynamics .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of ACHCA demonstrated its ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

- Antioxidant Potential : Research into the antioxidant capabilities of ACHCA indicates that it can enhance the activity of endogenous antioxidant enzymes while directly scavenging free radicals. This dual action provides a protective effect against oxidative stress-related cellular damage .

特性

IUPAC Name |

2-acetylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h7-8H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKYIYSUAUIYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412353 | |

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148029-00-9 | |

| Record name | Cyclohexanecarboxylicacid, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。